Chemical Structure Analysis and Synthetic Profiling of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine
Chemical Structure Analysis and Synthetic Profiling of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine
Tokyo, Japan — March 11, 2026
Executive Summary
In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the efficiency of downstream lead optimization. 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine (CAS: 1498497-76-9) is a highly versatile, bifunctional intermediate. Featuring a privileged isoxazole core, this compound provides two orthogonal vectors for derivatization: a nucleophilic 3-amino group and an electrophilic 3-bromo-5-fluorophenyl moiety.
This technical guide provides a comprehensive analysis of its physicochemical baseline, regioselective synthesis, and analytical characterization. The protocols detailed herein are designed as self-validating systems, ensuring that researchers developing kinase inhibitors or TRPM8 modulators can confidently integrate this scaffold into their synthetic pipelines .
Structural & Physicochemical Profiling
Understanding the physicochemical baseline of the compound is critical for predicting its behavior in both synthetic workflows and biological systems. The inclusion of the meta-fluorine atom is a deliberate design choice: it significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the phenyl ring, while simultaneously lowering the pKa of the adjacent system to improve membrane permeability.
Table 1: Key Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine |
| CAS Number | 1498497-76-9 |
| Molecular Formula | C9H6BrFN2O |
| Molecular Weight | 257.06 g/mol |
| Topological Polar Surface Area (TPSA) | ~52.0 Ų |
| Hydrogen Bond Donors | 1 (-NH2) |
| Hydrogen Bond Acceptors | 3 (N, O, F) |
| Structural Features | Privileged isoxazole core, orthogonal reactivity vectors |
Mechanistic Synthesis & Regioselectivity
The de novo synthesis of 3-aminoisoxazoles from β-ketonitriles and hydroxylamine is notoriously challenging due to the competitive formation of the 5-aminoisoxazole regioisomer. As a Senior Application Scientist, I emphasize that reaction pH is the master variable dictating this regiochemical outcome .
The Causality of Regioselectivity: Under neutral or acidic conditions, the highly nucleophilic nitrogen of hydroxylamine preferentially attacks the more electrophilic ketone carbonyl, forming an oxime intermediate that cyclizes onto the nitrile to yield the undesired 5-aminoisoxazole (thermodynamic control). Conversely, under strictly basic conditions (pH > 9.0), the reaction pathway shifts. The base enhances the nucleophilicity of the hydroxylamine oxygen, which attacks the nitrile carbon first, leading to the targeted 3-aminoisoxazole (kinetic control).
Step-by-Step Synthetic Protocol:
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Preparation of β-Ketonitrile: Dissolve methyl 3-bromo-5-fluorobenzoate (1.0 eq) and anhydrous acetonitrile (1.5 eq) in dry THF. Slowly add a strong base (e.g., LiHMDS, 2.0 eq) at 0°C. Stir for 4 hours at room temperature. Quench with 1M HCl and extract with ethyl acetate to isolate the intermediate, 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile.
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Regioselective Cyclocondensation: Dissolve the β-ketonitrile (1.0 eq) in aqueous ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (NaOH) to adjust the pH to strictly 9.0–10.0.
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Reflux & Monitoring: Heat the mixture to 80°C for 8–12 hours. Monitor via Thin-Layer Chromatography (TLC) until the β-ketonitrile is fully consumed, validating the forward progress of the reaction.
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Isolation: Cool the reaction to 0°C. The target 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine will precipitate. Filter, wash with cold water, and recrystallize from ethanol/water to achieve >98% purity.
Regioselective synthetic workflow for 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine.
Analytical Characterization Workflows
To validate the structural integrity and confirm the correct regioisomer, a rigorous analytical workflow must be employed. The most definitive diagnostic tool for distinguishing 3-amino from 5-amino isoxazoles is ^1^H-NMR spectroscopy .
Diagnostic NMR Rationale: The chemical shift of the isoxazole C4-proton (H-4) is highly sensitive to the position of the amino group. In 3-aminoisoxazoles, the H-4 proton typically resonates further downfield (δ ~6.1–6.4 ppm) compared to 5-aminoisoxazoles (δ ~5.5 ppm). This is due to the differing electronic shielding effects and resonance structures dictated by the adjacent heteroatoms.
Step-by-Step Characterization Protocol:
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Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
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^1^H-NMR Acquisition: Acquire spectra at 400 MHz. Validate the structure by identifying the characteristic broad singlet of the -NH2 protons and the sharp singlet of the isoxazole H-4 proton >6.0 ppm.
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LC-MS Analysis: Run the sample on a C18 column using a gradient of water/acetonitrile (with 0.1% formic acid). Use Electrospray Ionization (ESI+). Validate the mass by identifying the [M+H]+ peaks at m/z 257.0 and 259.0 (1:1 ratio confirming the presence of the ^79^Br and ^81^Br isotopes).
Table 2: Expected ^1^H-NMR Spectral Data (DMSO-d6, 400 MHz)
| Proton Assignment | Multiplicity | Integration | Expected Shift (δ, ppm) |
| Isoxazole H-4 | Singlet (s) | 1H | ~6.30 - 6.45 |
| -NH2 | Broad Singlet (br s) | 2H | ~5.80 - 6.00 |
| Phenyl H-2, H-6 | Multiplet (m) | 2H | ~7.50 - 7.70 |
| Phenyl H-4 | Doublet of Doublets (dd) | 1H | ~7.80 - 7.90 |
Downstream Applications in Medicinal Chemistry
The strategic value of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine lies in its capacity for orthogonal functionalization. By carefully sequencing reaction conditions, chemists can selectively elaborate the molecule without requiring complex protecting group strategies.
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Amine Functionalization: The 3-amino group can be readily converted into amides or ureas using acyl chlorides or isocyanates. This is a standard vector for synthesizing ATP-competitive kinase inhibitors or TRPM8 antagonists.
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Aryl Bromide Cross-Coupling: The bromine atom on the phenyl ring serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The presence of the meta-fluorine atom electronically activates the bromide towards oxidative addition by the palladium catalyst, increasing coupling yields compared to unfluorinated analogs.
Orthogonal downstream functionalization pathways in drug discovery.
References
- Title: US10016418B2 - Compounds useful as modulators of TRPM8 Source: Google Patents URL
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Title: Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid Source: ResearchGate URL: [Link]
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Title: Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl] Source: National Center for Biotechnology Information (PMC) URL: [Link]
